molecular formula C18H19ClN2OS B381225 (4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione CAS No. 327074-70-4

(4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione

Cat. No.: B381225
CAS No.: 327074-70-4
M. Wt: 346.9g/mol
InChI Key: MRZLWMYZXMVHKE-UHFFFAOYSA-N
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Description

(4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione typically involves the reaction of 3-chlorophenylpiperazine with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs for treating various diseases, including infections and cancer.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione include other piperazine derivatives such as:

  • (4-(4-Bromophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione
  • (4-(3-Chlorophenyl)piperazin-1-yl)(4-hydroxyphenyl)methanethione
  • (4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methanethione

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c1-22-17-7-5-14(6-8-17)18(23)21-11-9-20(10-12-21)16-4-2-3-15(19)13-16/h2-8,13H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZLWMYZXMVHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333545
Record name [4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664936
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327074-70-4
Record name [4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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